2-Bromo-3-chlorostyrene
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Overview
Description
2-Bromo-3-chlorostyrene is an organic compound with the molecular formula C8H6BrCl It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2nd and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chlorostyrene can be synthesized through several methods. One common approach involves the bromination and chlorination of styrene derivatives. For instance, the dehydration of 2-bromo-3-chlorophenethyl alcohol using a catalyst such as potassium hydrogen sulfate (KHSO4) can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the bromination and chlorination of precursor compounds under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chlorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-chlorostyrene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, derivatives of styrene are often explored for their potential in drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorostyrene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis.
Comparison with Similar Compounds
2-Bromo-3-chlorobutane: Another compound with bromine and chlorine substituents, but on a butane backbone.
2-Bromo-3-chlorophenol: A phenol derivative with similar halogen substituents.
Uniqueness: 2-Bromo-3-chlorostyrene is unique due to its styrene backbone, which allows it to participate in polymerization reactions and form complex aromatic compounds. Its reactivity is also influenced by the positioning of the bromine and chlorine atoms, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6BrCl |
---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-ethenylbenzene |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2 |
InChI Key |
FYHDORAMMWTJCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)Br |
Origin of Product |
United States |
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